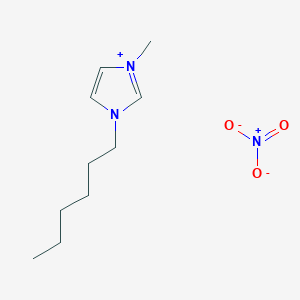

1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate

Description

Historical Evolution of 1-Alkyl-3-methylimidazolium Nitrate Derivatives

The development of [HMIM][NO₃] traces back to early investigations into imidazolium salts in the 1990s, where researchers recognized the potential of nitrate anions to enhance ionic conductivity and reduce hydrophobicity. Synthesized via alkylation of 1-methylimidazole with hexyl bromide followed by anion exchange with nitric acid, [HMIM][NO₃] (CAS 203389-26-8) features a molecular weight of 229.28 g/mol and a hexagonal molecular lattice stabilized by C–H⋯O hydrogen bonds.

Table 1: Physicochemical Properties of [HMIM][NO₃]

| Property | Value | Source |

|---|---|---|

| Density (24°C) | 1.103 g/cm³ | |

| Molecular Formula | C₁₀H₁₉N₃O₃ | |

| Melting Point | -4°C (with 10% water content) | |

| Acute Toxicity (LC₅₀) | 28.6 mg/L (zebrafish) |

The incorporation of a hexyl chain balances hydrophobicity and fluidity, enabling applications in biphasic catalysis. Early structural analyses via X-ray crystallography revealed planar anion-cation arrangements, with nitrate anions preferentially coordinating to the C2–H group of the imidazolium ring.

Positional Isomerism and Cation-Anion Coordination Dynamics

Positional isomerism in [HMIM][NO₃] arises from the methyl and hexyl substituents on the imidazolium ring, which dictate spatial arrangements and intermolecular interactions. Molecular dynamics simulations illustrate that the nitrate anion forms bifurcated hydrogen bonds with the C2–H and C4–H groups, stabilizing the liquid phase.

Key Coordination Features:

- C2–H⋯O Bonds: Contribute 65% of the total interaction energy, as per quantum mechanical calculations.

- Alkyl Chain Effects: The hexyl group induces van der Waals interactions, increasing viscosity compared to shorter-chain analogs.

In aqueous mixtures, [HMIM][NO₃] exhibits negative excess volume due to strong IL-water interactions, reaching a minimum at 40% water content. This behavior aligns with radial distribution function (RDF) analyses showing nitrate anions preferentially solvated by water molecules at distances <3.5 Å.

Theoretical Frameworks for Ionic Liquid Behavior in Aqueous Systems

The behavior of [HMIM][NO₃] in water is modeled through multipolar polarizable force fields (PFFs) and density functional theory (DFT). Key findings include:

Self-Diffusion Coefficients:

Hydration Shell Dynamics:

Table 2: Impact of Water Content on [HMIM][NO₃] Properties

| Water Fraction | Density (g/cm³) | Viscosity (cP) | Conductivity (mS/cm) |

|---|---|---|---|

| 0.0 | 1.103 | 312 | 0.45 |

| 0.3 | 1.089 | 198 | 1.02 |

| 0.6 | 1.062 | 85 | 3.14 |

Data derived from molecular simulations and experimental studies.

Properties

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-10H,3-7H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMXRJQRVFBTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

N-methylimidazole undergoes nucleophilic substitution with 1-chlorohexane in a refluxing solvent (e.g., acetonitrile or toluene) at 80–90°C for 48–72 hours. The reaction proceeds via an SN2 mechanism, where the imidazole nitrogen attacks the electrophilic carbon of 1-chlorohexane. Excess 1-chlorohexane (molar ratio 1.2:1) ensures complete alkylation, yielding 1-hexyl-3-methylimidazolium chloride ([Hmim][Cl]) as a hygroscopic solid.

Key Parameters:

-

Temperature: 80–90°C to balance reaction rate and side-product formation.

-

Solvent: Anhydrous conditions prevent hydrolysis of the alkyl halide.

-

Purification: Recrystallization from ethyl acetate or acetone removes unreacted precursors.

Anion Exchange: Conversion to Nitrate

The chloride anion in [Hmim][Cl] is replaced with nitrate through two primary methods: (1) ion-exchange resins or (2) metathesis with nitrate salts.

Ion-Exchange Resin Methodology

This approach, adapted from alkylimidazole perrhenate synthesis, involves converting [Hmim][Cl] to its hydroxide form ([Hmim][OH]) using a strongly basic anion-exchange resin (e.g., Amberlite IRA-400 OH⁻ form). The hydroxide intermediate is then neutralized with nitric acid to yield [Hmim][NO₃]:

Procedure:

-

Dissolve [Hmim][Cl] in deionized water (2–4× volume).

-

Pass the solution through an OH⁻-form resin column until chloride ions are undetectable (silver nitrate test).

-

Titrate the eluted [Hmim][OH] with 65% nitric acid at 0–5°C to prevent thermal degradation.

-

Remove water via rotary evaporation and dry under vacuum at 80°C for 48 hours.

Metathesis with Nitrate Salts

Alternative protocols use nitrate salts (e.g., AgNO₃ or NaNO₃) to precipitate chloride ions. For example:

Procedure:

-

Dissolve [Hmim][Cl] in ethanol (1:5 w/v).

-

Add aqueous AgNO₃ (1.05 equiv) dropwise under stirring.

-

Filter AgCl precipitate and concentrate the filtrate.

Challenges:

-

Silver residues require meticulous filtration.

-

Sodium nitrate (NaNO₃) may be used but necessitates multiple extractions due to incomplete precipitation.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Comparative Data on Synthesis Methods

Challenges and Mitigation Strategies

-

Hygroscopicity: [Hmim][NO₃] absorbs moisture rapidly. Storage in desiccators with P₂O₅ is critical.

-

Thermal Stability: Decomposition begins at 210°C (TGA), requiring processing below 150°C.

-

Cost Efficiency: Silver-based metathesis is expensive; resin-based methods are preferred for scalability.

Industrial Applications and Adaptations

While [Hmim][NO₃] is primarily a research chemical, its low viscosity and high ionic conductivity make it suitable for:

Chemical Reactions Analysis

1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced, although this is less common.

Substitution: The nitrate ion can be substituted with other anions, such as halides or triflates, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Silver salts for anion exchange reactions.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the conditions.

Reduction Products: Reduced forms of the imidazolium cation.

Substitution Products: Different ionic liquids with substituted anions.

Scientific Research Applications

Chemical Properties and Characteristics

1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate is characterized by its thermal stability, low volatility, and ability to dissolve a wide range of organic and inorganic compounds. Its chemical formula is with a molecular weight of approximately 229.28 g/mol. The compound is typically a colorless liquid at room temperature, making it suitable for various applications in both laboratory and industrial settings .

Biological Studies

Recent research has investigated the effects of this compound on biological systems, particularly using Caenorhabditis elegans as a model organism. A study examined the intermittent multi-generational effects of this ionic liquid on lifespan and reproduction, highlighting its influence on lipid metabolism .

Key Findings:

- Lifespan Impact: Exposure to varying concentrations resulted in significant changes in the lifespan of C. elegans.

- Reproductive Effects: The compound affected reproductive rates across generations, suggesting potential implications for ecological toxicity assessments.

Green Chemistry

Ionic liquids like this compound are increasingly utilized as solvents in green chemistry due to their non-volatility and recyclability. They serve as alternatives to traditional organic solvents in various chemical reactions, reducing environmental impact.

Applications:

- Catalysis: Used as reaction media for catalytic processes, enhancing reaction rates and selectivity.

- Extraction Processes: Effective in the extraction of bioactive compounds from natural products, improving yields while minimizing solvent waste .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biological Research | Effects on C. elegans lifespan and reproduction | Insights into ecological impacts |

| Green Chemistry | Solvent for catalytic reactions | Reduced environmental footprint |

| Extraction Processes | Isolation of bioactive compounds | Higher yields with less solvent waste |

| Material Science | Development of functional materials | Tailored properties for specific applications |

Case Study 1: Ecotoxicological Assessment

A comprehensive study was conducted to assess the ecotoxicological effects of this compound on aquatic organisms. The findings indicated significant alterations in behavior and physiology at certain concentrations, emphasizing the need for careful regulation when using ionic liquids in industrial applications .

Case Study 2: Ionic Liquid-Based Extraction

Research demonstrated the use of this compound in the extraction of essential oils from plant materials. The ionic liquid was found to enhance the extraction efficiency compared to conventional methods, showcasing its potential for industrial-scale applications .

Mechanism of Action

The mechanism by which 1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the nitrate anion participates in different chemical reactions. These interactions can influence molecular pathways, such as catalytic cycles in organic reactions or stabilization of charged intermediates .

Comparison with Similar Compounds

Anion Effects

- Nitrate (NO₃⁻): Weakly coordinating, leading to higher ionic mobility but lower thermal stability compared to hexafluorophosphate (PF₆⁻) . Nitrate-based ionic liquids are less common in high-temperature applications but excel in reactions requiring anion lability.

- Chloride (Cl⁻) : Strongly coordinating, often leading to crystalline solids (e.g., 1-benzyl-3-methylimidazolium chloride) rather than room-temperature ionic liquids .

Cation Substituent Effects

- Hexyl vs. Butyl : The longer hexyl chain increases hydrophobicity, reducing water solubility but enhancing compatibility with organic polymers .

- Benzyl vs. Alkyl : Aromatic substituents (e.g., benzyl) introduce π-π interactions, favoring solid-state packing (as seen in pharmaceutical impurities ), whereas alkyl chains promote liquid-phase behavior.

Research Findings and Limitations

- Synthesis and Stability : While synthesis routes for similar compounds (e.g., 1-benzyl-3-methylimidazolium chloride) involve alkylation of imidazole followed by anion exchange , the nitrate variant may require metathesis from a halide precursor.

- Thermal Behavior : Nitrate-based ionic liquids generally decompose below 200°C, limiting high-temperature utility compared to PF₆⁻ analogs .

- Data Gaps : Direct studies on this compound are absent in the provided evidence; comparisons rely on extrapolation from structural analogs .

Biological Activity

1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate, commonly referred to as [Hmim]NO₃, is an ionic liquid (IL) that has garnered attention for its biological activity. This compound belongs to a class of materials known for their unique properties, including low volatility and tunable solubility, making them suitable for various applications in biochemistry and pharmacology. This article reviews the biological activity of [Hmim]NO₃, focusing on its toxicity, effects on living organisms, and potential applications.

Overview of Ionic Liquids

Ionic liquids are salts that exist in a liquid state at room temperature. They are composed of cations and anions, with [Hmim]NO₃ being derived from the imidazolium cation. The structure of [Hmim]NO₃ contributes to its biological interactions, particularly with cell membranes and metabolic processes in organisms.

Biological Activities

Toxicity Studies

Research indicates that [Hmim]NO₃ exhibits varying levels of toxicity depending on the organism and exposure conditions. A study on Caenorhabditis elegans revealed that intermittent multi-generational exposure to this IL affects lipid metabolism, impacting lifespan and reproductive success. Two distinct exposure types were tested: Type A involved recovery periods between exposures, while Type B had more frequent exposures without recovery. Results showed that Type A arrangements led to significant reproductive effects, suggesting a hormetic response where low doses may stimulate growth while higher doses inhibit it .

Antimicrobial Properties

Ionic liquids, including [Hmim]NO₃, have been studied for their antimicrobial properties. The hydrophobic nature of imidazolium-based ILs enhances their interaction with bacterial membranes, leading to cell disruption. Comparative studies have shown that longer alkyl chains in imidazolium cations correlate with increased antibacterial activity against both Gram-positive and Gram-negative bacteria . However, the specific efficacy of [Hmim]NO₃ against various microbial strains requires further investigation.

Table 1: Summary of Biological Effects of [Hmim]NO₃

Case Studies

- Effects on C. elegans :

- A systematic study evaluated the effects of [Hmim]NO₃ on C. elegans, focusing on lipid metabolism as a mechanism for observed changes in lifespan and reproduction. The study employed two exposure scenarios to simulate realistic environmental conditions.

- Antibacterial Activity :

- Another investigation assessed the antibacterial efficacy of various imidazolium-based ILs against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that [Hmim]NO₃ could inhibit bacterial growth at specific concentrations but further research is necessary to determine its practical applications in antimicrobial formulations.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-hexyl-3-methyl-1H-imidazol-3-ium nitrate to minimize impurities?

- Methodological Answer : Use a two-step quaternization-nitration approach. First, react 1-methylimidazole with 1-bromohexane in a polar aprotic solvent (e.g., acetonitrile) at 60–70°C for 24 hours. Purify the intermediate via recrystallization in ethyl acetate. For nitration, employ stoichiometric nitric acid under inert conditions (N₂ atmosphere) at 0–5°C to avoid byproducts. Monitor purity via reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% trifluoroacetic acid) and compare against impurity standards (e.g., dichlorobenzyl derivatives) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for quaternary carbon identification) with high-resolution mass spectrometry (HRMS) for molecular ion verification. For ionic liquid confirmation, use ion chromatography to quantify nitrate counterions. Cross-validate with FT-IR spectroscopy to detect characteristic bands (e.g., C–N⁺ stretch at ~1570 cm⁻¹, nitrate asymmetric stretch at ~1380 cm⁻¹) .

Q. How can researchers assess the purity of this compound for electrochemical applications?

- Methodological Answer : Perform Karl Fischer titration for water content (<50 ppm) and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals (e.g., Br⁻ from unreacted bromohexane). Use cyclic voltammetry in anhydrous acetonitrile to identify redox-active impurities, which manifest as non-faradaic currents outside the ionic liquid’s electrochemical window .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under varied atmospheres (N₂ vs. air) to assess oxidative degradation. Pair with differential scanning calorimetry (DSC) to identify phase transitions and decomposition pathways. Compare results with computational models (e.g., density functional theory for bond dissociation energies) to reconcile discrepancies. For example, conflicting decomposition temperatures may arise from moisture content or heating-rate variability .

Q. How can researchers design experiments to study the ionic liquid’s role in stabilizing enzymes for biocatalysis?

- Methodological Answer : Use a factorial design to test variables: ionic liquid concentration (5–20% v/v), pH (6–8), and temperature (25–45°C). Measure enzyme activity (e.g., via UV-Vis assays for substrate conversion) and stability (circular dichroism for secondary structure integrity). Include controls with traditional buffers (e.g., phosphate) to benchmark performance. Analyze interactions using response surface methodology (RSM) .

Q. What methodologies elucidate the ionic liquid’s interaction with biomembranes in drug delivery systems?

- Methodological Answer : Employ fluorescence anisotropy with DPH probes to measure membrane fluidity changes. Use Langmuir-Blodgett troughs to study monolayer compression isotherms with lipid-ionic liquid mixtures. Validate with molecular dynamics simulations (e.g., GROMACS) to visualize alkyl chain intercalation into lipid bilayers. Contrast with cytotoxicity assays (MTT or LDH release) to correlate physicochemical interactions with biological outcomes .

Q. How can contradictory data on the ionic liquid’s solvent properties (e.g., polarity, viscosity) be systematically addressed?

- Methodological Answer : Standardize measurements using reference solvents (e.g., water, ethanol) and calibrated instruments. For polarity, use Reichardt’s dye (ET(30) scale) in UV-Vis. For viscosity, employ capillary viscometers or rheometers at controlled shear rates. Account for hygroscopicity by conducting experiments in gloveboxes (H₂O < 1 ppm). Publish raw data with environmental parameters (humidity, temperature) to enable meta-analyses .

Q. What advanced crystallization techniques improve single-crystal X-ray diffraction (SC-XRD) outcomes for structural validation?

- Methodological Answer : Use slow evaporation in mixed solvents (e.g., methanol/diethyl ether) to grow high-quality crystals. Optimize supersaturation by adjusting temperature gradients (4°C to room temperature). For nitrate disorder, employ low-temperature data collection (100 K) and refinement with anisotropic displacement parameters. Compare with powder XRD to confirm phase homogeneity .

Q. How can researchers model the environmental impact of this compound in aquatic systems?

- Methodological Answer : Conduct OECD 301F biodegradability tests with activated sludge. Use LC-MS/MS to track parent compound and metabolites (e.g., imidazole derivatives). Perform ecotoxicity assays with Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests. Integrate data into quantitative structure-activity relationship (QSAR) models to predict long-term ecological risks .

Guidelines for Methodological Rigor

- Data Contradiction Analysis : Always replicate experiments under standardized conditions and report confidence intervals. Use multivariate statistics (e.g., ANOVA with Tukey post hoc) to identify significant variables .

- Theoretical Frameworks : Link studies to ionic liquid theory (e.g., Walden classification) or supramolecular chemistry principles to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.